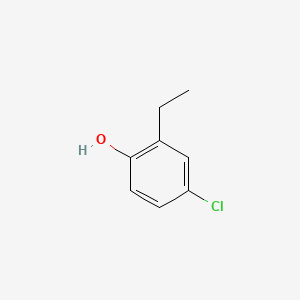

4-Chloro-2-ethylphenol

CAS No.: 18979-90-3

Cat. No.: VC7955074

Molecular Formula: C8H9ClO

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18979-90-3 |

|---|---|

| Molecular Formula | C8H9ClO |

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | 4-chloro-2-ethylphenol |

| Standard InChI | InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 |

| Standard InChI Key | QNQRRCHRJHMSLF-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=CC(=C1)Cl)O |

| Canonical SMILES | CCC1=CC(=C(C=C1)O)Cl |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

4-Chloro-2-ethylphenol belongs to the class of chlorophenols, distinguished by its substitution pattern. The IUPAC name derives from the positions of the chlorine (C-4) and ethyl (C-2) groups relative to the hydroxyl group (C-1). Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Chemsrc | |

| Molecular Weight | 156.609 g/mol | Chemsrc |

| Exact Mass | 156.034 g/mol | Chemsrc |

| LogP (Partition Coefficient) | 2.608 | Chemsrc |

The compound’s planar aromatic ring and electronegative substituents contribute to its polarity and solubility in organic solvents. The ethyl group enhances lipophilicity compared to methyl-substituted analogs, influencing its environmental persistence .

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: Peaks corresponding to O-H (3200–3600 cm), C-Cl (550–850 cm), and aromatic C=C (1450–1600 cm) stretches are characteristic .

-

Mass Spectrometry: The molecular ion peak at m/z 156.034 confirms the molecular formula, with fragmentation patterns indicating cleavage of the ethyl and chlorine groups .

Synthesis and Industrial Production

Chlorination of 2-Ethylphenol

The primary synthesis route involves electrophilic aromatic substitution, where 2-ethylphenol reacts with chlorine gas () or sulfuryl chloride () in the presence of Lewis acids (e.g., , ) . The reaction mechanism proceeds via the generation of a chloronium ion, which attacks the aromatic ring’s para position relative to the hydroxyl group.

Optimized Conditions from Patent Analogues :

| Parameter | Value |

|---|---|

| Catalyst | (0.5–10 wt%) |

| Co-catalyst | Diphenyl sulfide (0.1–10 wt%) |

| Temperature | 25–30°C |

| Chlorine Stoichiometry | 0.5–1.5 mol per mol substrate |

Under these conditions, selectivity for 4-chloro-2-ethylphenol exceeds 90%, with minor by-products including dichlorinated derivatives and ring-opened compounds .

Industrial Scalability Challenges

Large-scale production requires precise control over exothermic reactions to prevent thermal degradation. Continuous-flow reactors and in situ quenching (e.g., aqueous washes) are employed to enhance yield and purity .

Physicochemical Properties

Solubility and Reactivity

-

Solubility: Miscible with ethanol, ether, and chloroform; sparingly soluble in water (<1 g/L at 25°C) .

-

Acidity: The hydroxyl group confers weak acidity (), enabling deprotonation under basic conditions .

Chemical Reactivity and Reaction Mechanisms

Electrophilic Substitution

The chlorine atom’s ortho/para-directing effect facilitates further substitution. For example, nitration introduces nitro groups at the vacant ortho position relative to the hydroxyl group .

Oxidation and Reduction Pathways

-

Oxidation: Strong oxidants (e.g., ) convert the hydroxyl group to a quinone structure, useful in dye synthesis .

-

Reduction: Catalytic hydrogenation () removes the chlorine atom, yielding 2-ethylphenol .

Applications in Scientific Research and Industry

Intermediate in Organic Synthesis

4-Chloro-2-ethylphenol serves as a precursor to:

-

Pharmaceuticals: Antiseptics and antifungal agents via nucleophilic substitution of chlorine .

-

Agrochemicals: Herbicides and pesticides through coupling with triazine derivatives .

Industrial Disinfectants

Its antimicrobial properties are leveraged in surface disinfectants, though efficacy depends on concentration and formulation .

Biological Activity and Toxicological Profile

Antimicrobial Effects

Like 4-chloro-2-methylphenol, this compound disrupts microbial cell membranes via hydrophobic interactions, with minimum inhibitory concentrations (MIC) reported in the ppm range for bacteria .

Mammalian Toxicity

Limited data suggest moderate acute toxicity (LD > 500 mg/kg in rats), with potential hepatorenal effects upon chronic exposure .

Environmental Impact and Regulatory Considerations

Biodegradation and Persistence

Chlorophenols exhibit slow biodegradation in aerobic conditions, with half-lives exceeding 60 days in soil . Regulatory frameworks (e.g., EU REACH) mandate containment to prevent aquatic contamination .

Comparison with Structural Analogues

| Compound | Substituents | LogP | Antimicrobial Activity |

|---|---|---|---|

| 4-Chloro-2-ethylphenol | -Cl (C4), -CH (C2) | 2.608 | Moderate |

| 4-Chloro-2-methylphenol | -Cl (C4), -CH (C2) | 2.310 | High |

| 2-Chloro-4-ethylphenol | -Cl (C2), -CH (C4) | 2.750 | Low |

Future Perspectives

Research priorities include elucidating metabolic pathways in eukaryotes and developing greener synthesis methods. Advances in catalytic systems (e.g., enzyme-mediated chlorination) could reduce reliance on hazardous reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume